(2S,3R)-3-azidobutan-2-ol
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Overview
Description
(2S,3R)-3-azidobutan-2-ol is a chiral organic compound with the molecular formula C4H9N3O. It features an azido group (-N3) attached to the third carbon of a butanol backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-azidobutan-2-ol typically involves the nucleophilic substitution of a suitable leaving group with an azide ion. One common method starts with (2S,3R)-2,3-epoxybutane, which undergoes ring-opening with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds with high regioselectivity, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve safety when handling azides.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-azidobutan-2-ol can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride, which can then undergo further transformations.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Major Products
Reduction: (2S,3R)-3-aminobutan-2-ol.
Substitution: (2S,3R)-3-chlorobutan-2-ol.
Oxidation: (2S,3R)-3-azidobutan-2-one.
Scientific Research Applications
(2S,3R)-3-azidobutan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of chiral pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents, where the azido group plays a crucial role in the bioactivity of the final compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-azidobutan-2-ol depends on its specific application. In medicinal chemistry, the azido group can undergo bioorthogonal reactions, such as the Staudinger ligation or click chemistry, to form stable triazole linkages. These reactions are highly selective and occur under mild conditions, making this compound a valuable tool in drug development and molecular biology .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-aminobutan-2-ol: Similar structure but with an amino group instead of an azido group.
(2S,3R)-3-chlorobutan-2-ol: Similar structure but with a chlorine atom instead of an azido group.
(2S,3R)-3-azidobutan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
(2S,3R)-3-azidobutan-2-ol is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific bioorthogonal reactions. This makes it particularly valuable in applications where selective and mild reaction conditions are required, such as in the synthesis of complex pharmaceuticals and biochemical probes .
Properties
CAS No. |
135357-49-2 |
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Molecular Formula |
C4H9N3O |
Molecular Weight |
115.1 |
Purity |
95 |
Origin of Product |
United States |
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